molecular formula C25H30N4O6S B11213898 3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 451459-09-9

3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11213898
CAS No.: 451459-09-9
M. Wt: 514.6 g/mol
InChI Key: LNDLBMKKCVWBFH-UHFFFAOYSA-N
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Description

5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a piperidine moiety, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

451459-09-9

Molecular Formula

C25H30N4O6S

Molecular Weight

514.6 g/mol

IUPAC Name

5-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H30N4O6S/c1-14-7-6-8-28(11-14)19(30)12-29-13-26-24-20(25(29)32)15(2)22(36-24)23(31)27-16-9-17(33-3)21(35-5)18(10-16)34-4/h9-10,13-14H,6-8,11-12H2,1-5H3,(H,27,31)

InChI Key

LNDLBMKKCVWBFH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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